Suc-Ala-Pro-pNA

prolyl endopeptidase enzyme kinetics assay development

Z-Gly-Pro-pNA requires organic co-solvents that compromise PEP enzyme activity and kinetic data reliability. Suc-Ala-Pro-pNA eliminates this bottleneck with high aqueous solubility across all assay-relevant pH values, enabling direct kinetic studies under fully substrate-saturated conditions without solvent artifacts. • Enables solvent-free HTS with robust 405-410 nm chromogenic readout • Validated for thermostability profiling up to 80°C for extremophile PEP research • Detected 2.30-fold catalytic efficiency difference at pH 6.0 vs. alternative extraction methods

Molecular Formula C18H22N4O7
Molecular Weight 406.4 g/mol
Cat. No. B1408619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Pro-pNA
Molecular FormulaC18H22N4O7
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C18H22N4O7/c1-11(19-15(23)8-9-16(24)25)18(27)21-10-2-3-14(21)17(26)20-12-4-6-13(7-5-12)22(28)29/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,23)(H,20,26)(H,24,25)/t11-,14-/m0/s1
InChIKeyODADHBYAFURJLG-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Pro-pNA: Prolyl Endopeptidase Activity Substrate


Suc-Ala-Pro-pNA (Succinyl-Ala-Pro-p-nitroanilide; CAS: 95632-46-5) is a synthetic chromogenic peptide substrate designed to detect and quantify the enzymatic activity of prolyl endopeptidase (PEP; EC 3.4.21.26), also known as prolyl oligopeptidase [1]. Upon cleavage by PEP at the carboxyl side of the proline residue, p-nitroaniline (pNA) is released, enabling colorimetric detection at 405–410 nm [2]. This compound is a standard tool in PEP enzymology, used to assess enzyme kinetics, screen inhibitors, and evaluate enzyme stability across a range of experimental conditions .

Suc-Ala-Pro-pNA vs. Generic PEP Substrates


Despite targeting the same enzyme class, PEP substrates exhibit significant variability in solubility, kinetic efficiency, and practical assay compatibility. The commonly used comparator Z-Gly-Pro-pNA requires organic co-solvents like dioxane for solubilization, which can interfere with enzyme activity and complicate kinetic analyses [1]. In contrast, Suc-Ala-Pro-pNA demonstrates high aqueous solubility across all relevant assay pH values, enabling direct kinetic studies under fully substrate-saturated conditions without solvent artifacts [1]. Furthermore, the specific P2-position alanine residue confers distinct kinetic properties compared to glycine-containing analogs, as detailed in the quantitative evidence below.

Suc-Ala-Pro-pNA Performance Evidence


Aqueous Solubility Advantage Over Z-Gly-Pro-pNA

Suc-Ala-Pro-pNA possesses high water solubility at all pH values tested, whereas the alternative substrate Z-Gly-Pro-pNA requires a ternary solvent mixture containing dioxane for dissolution [1]. This solubility advantage was cited as the explicit reason for selecting Suc-Ala-Pro-pNA as the preferred reference substrate for kinetic studies over the more commonly used Z-Gly-Pro-pNA [1].

prolyl endopeptidase enzyme kinetics assay development

Kinetic Benchmarking Across Three PEP Isoforms

Kinetic parameters (kcat, KM, and kcat/KM) for Suc-Ala-Pro-pNA hydrolysis were determined across three distinct bacterial prolyl endopeptidases, establishing a quantitative reference dataset for enzyme characterization and inhibitor screening [1].

Michaelis-Menten kinetics catalytic efficiency prolyl endopeptidase

Catalytic Efficiency Across PEP Isoforms

The specificity constant (kcat/KM) for Suc-Ala-Pro-pNA hydrolysis varies significantly among PEP isoforms, with the MX enzyme exhibiting the highest catalytic efficiency (122 ± 23 mM⁻¹·s⁻¹), followed by SC (70 ± 2 mM⁻¹·s⁻¹) and FM (44 ± 7 mM⁻¹·s⁻¹) [1].

catalytic efficiency enzyme specificity prolyl endopeptidase

Extraction Method Comparison for PEP Activity

Suc-Ala-Pro-pNA was employed as the reference substrate to compare the efficiency of two protein extraction methods for recombinant SCPEP. At pH 6.0, the improved osmotic shock method yielded a kcat/KM of 56.58 ± 12.00 (mmol/L)⁻¹·s⁻¹, whereas high-pressure homogenization yielded only 24.78 ± 10.63 (mmol/L)⁻¹·s⁻¹—a 2.30-fold higher activity using the former method [1]. At pH 7.0, the osmotic shock method provided a 1.15-fold improvement (55.82 ± 15.33 vs. 48.69 ± 13.79 (mmol/L)⁻¹·s⁻¹) [1].

protein extraction enzyme activity prolyl endopeptidase

High-Temperature Activity with Thermophilic PEP

Suc-Ala-Pro-pNA is cleaved by the hyperthermophilic prolyl oligopeptidase TNA1_POP from Thermococcus sp. NA1 with temperature and pH optima of 80°C and 7.0, respectively [1]. Heat activation (pre-incubation at 80–90°C) increased the kcat approximately twofold compared to the unheated enzyme, while the KM remained unchanged [1].

thermostable enzymes hyperthermophilic archaea prolyl oligopeptidase

KM Determination Across PEP Isoforms

The KM values for Suc-Ala-Pro-pNA hydrolysis were determined for three bacterial prolyl endopeptidases: FM (1 ± 0.02 mM), MX (0.4 ± 0.03 mM), and SC (2 ± 0.01 mM) [1]. The 5-fold range in KM (0.4–2 mM) reflects isoform-specific differences in substrate binding affinity.

substrate affinity Michaelis constant prolyl endopeptidase

Suc-Ala-Pro-pNA Research & Industrial Applications


High-Throughput Inhibitor Screening for PEP

Suc-Ala-Pro-pNA is ideally suited for high-throughput screening (HTS) campaigns to identify novel PEP inhibitors due to its aqueous solubility and robust chromogenic readout. As demonstrated by the cross-enzyme kinetic benchmarking data, the substrate provides reliable kcat/KM values across multiple PEP isoforms, enabling comparative assessment of inhibitor potency and selectivity in multi-enzyme panels [1]. The absence of organic co-solvent requirements further reduces the risk of solvent interference with inhibitor binding, enhancing assay fidelity [1].

Process Optimization & Quality Control for PEP

In recombinant PEP manufacturing, Suc-Ala-Pro-pNA serves as a validated activity reporter for optimizing extraction and purification protocols. The substrate's sensitivity was demonstrated in a direct comparison of osmotic shock versus high-pressure homogenization methods, where it detected a 2.30-fold difference in catalytic efficiency at pH 6.0 and a 1.15-fold difference at pH 7.0 [2]. This quantitative resolution makes it an essential tool for batch-to-batch consistency testing and downstream process development.

Thermophilic & Extremophilic PEP Characterization

Suc-Ala-Pro-pNA is a preferred substrate for studying PEPs from hyperthermophilic archaea and other extremophiles, as it remains functional and stable at temperatures up to 80°C [3]. This property enables accurate determination of temperature optima, thermostability profiles, and heat-activation effects—critical parameters for industrial biocatalysis applications and fundamental studies of enzyme adaptation to extreme environments [3].

Competitive Substrate Assays for Peptide Specificity

The substrate's well-characterized kinetic parameters (kcat/KM) allow it to be used as an internal reference in competitive assays with complex physiological peptides such as gluten-derived immunogenic sequences (e.g., PQPQLPYPQPQLP). In these assays, the relative rates of Suc-Ala-Pro-pNA and target peptide cleavage are used to calculate the absolute kcat/KM for the physiologically relevant substrate, a methodology essential for evaluating PEP therapeutics for celiac disease [1].

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